![molecular formula C9H14O2 B2991335 2,9-Dioxadispiro[2.0.44.33]undecane CAS No. 1160804-17-0](/img/structure/B2991335.png)
2,9-Dioxadispiro[2.0.44.33]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dioxadispiro[2.0.44.33]undecane, commonly known as DDO, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DDO is a bicyclic ether that consists of two spirocyclic rings connected by a linear carbon chain. This compound has been the subject of numerous studies due to its potential as a building block for organic synthesis, as well as its potential as a drug candidate for various diseases.
作用机制
The exact mechanism of action of DDO is not yet fully understood. However, studies have shown that DDO has the ability to interact with various biological molecules, including enzymes and proteins. It is believed that DDO's unique structure allows it to bind to these molecules, altering their activity and function.
Biochemical and Physiological Effects
Studies have shown that DDO has various biochemical and physiological effects. DDO has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DDO has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DDO has been shown to have neuroprotective properties, which can help protect neurons from damage and degeneration.
实验室实验的优点和局限性
One of the major advantages of using DDO in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of various compounds. Additionally, DDO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DDO in lab experiments is its high cost, which can limit its use in large-scale experiments.
未来方向
There are numerous future directions for research on DDO. One potential area of research is the development of new synthetic methods for DDO, which could lead to more cost-effective methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of DDO and its potential use as a drug candidate for various diseases. Finally, more research is needed to explore the potential applications of DDO in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DDO is a unique compound that has the potential for various scientific research applications. Its unique structure makes it an ideal building block for organic synthesis, and its potential as a drug candidate for various diseases has been extensively studied. While there is still much to learn about the mechanism of action of DDO, its biochemical and physiological effects have been well documented. As research on DDO continues, it is likely that new applications and potential uses for this compound will be discovered.
合成方法
The synthesis of DDO involves a multistep process that requires careful attention to detail. The most common method for synthesizing DDO is through the reaction of 2,5-dioxabicyclo[2.2.1]heptane with 1,4-dibromobutane in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of DDO as a white solid with a high yield.
科学研究应用
DDO has been extensively studied for its potential use in organic synthesis. Due to its unique structure, DDO can be used as a building block for the synthesis of various compounds, including chiral compounds, which are essential for the pharmaceutical industry. DDO has also been studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2,9-dioxadispiro[2.0.44.33]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-8(3-1)9(7-11-9)5-6-10-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAFGQYGCRKOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

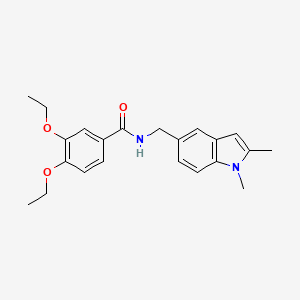
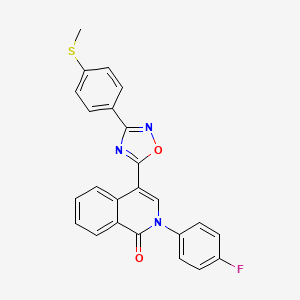

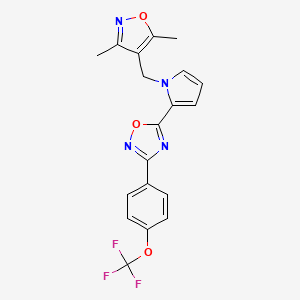
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)
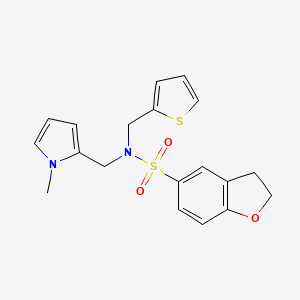
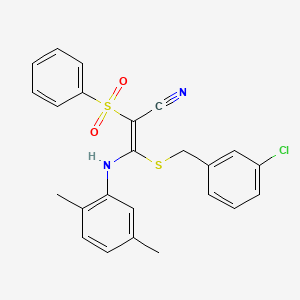

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)

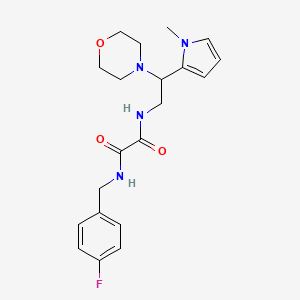
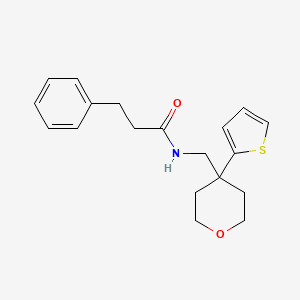
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)